Cas no 1327316-43-7 (3-{3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylazetidine-1-carbonyl}benzonitrile)

3-{3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylazetidine-1-carbonyl}benzonitrile is a synthetic organic compound with distinct structural features. This compound exhibits unique reactivity and versatility, making it valuable in various chemical reactions. Its core structure, featuring a thiophenyl and oxadiazole moiety, contributes to its high stability and bioactivity. This compound is well-suited for research in medicinal chemistry and material science due to its potential applications in drug discovery and material development.
3-{3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylazetidine-1-carbonyl}benzonitrile structure
1327316-43-7 structure
商品名:3-{3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylazetidine-1-carbonyl}benzonitrile
CAS番号:1327316-43-7
MF:C17H12N4O2S
メガワット:336.367781639099
CID:6022469
PubChem ID:49746274

3-{3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylazetidine-1-carbonyl}benzonitrile 化学的及び物理的性質

名前と識別子

    • 3-{3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylazetidine-1-carbonyl}benzonitrile
    • 3-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]benzonitrile
    • 1327316-43-7
    • 3-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzonitrile
    • 3-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}benzonitrile
    • CCG-309691
    • F6064-1614
    • AKOS024530720
    • VU0530907-1
    • インチ: 1S/C17H12N4O2S/c18-8-11-3-1-4-12(7-11)17(22)21-9-13(10-21)16-19-15(20-23-16)14-5-2-6-24-14/h1-7,13H,9-10H2
    • InChIKey: OSPIUYVEZMNYFI-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC=C1C1=NOC(C2CN(C(C3C=CC=C(C#N)C=3)=O)C2)=N1

計算された属性

  • せいみつぶんしりょう: 336.068
  • どういたいしつりょう: 336.068
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 530
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 111A^2

3-{3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylazetidine-1-carbonyl}benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6064-1614-5μmol
3-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}benzonitrile
1327316-43-7
5μmol
$94.5 2023-09-09
Life Chemicals
F6064-1614-2mg
3-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}benzonitrile
1327316-43-7
2mg
$88.5 2023-09-09
Life Chemicals
F6064-1614-3mg
3-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}benzonitrile
1327316-43-7
3mg
$94.5 2023-09-09
Life Chemicals
F6064-1614-10mg
3-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}benzonitrile
1327316-43-7
10mg
$118.5 2023-09-09
Life Chemicals
F6064-1614-50mg
3-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}benzonitrile
1327316-43-7
50mg
$240.0 2023-09-09
Life Chemicals
F6064-1614-75mg
3-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}benzonitrile
1327316-43-7
75mg
$312.0 2023-09-09
Life Chemicals
F6064-1614-25mg
3-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}benzonitrile
1327316-43-7
25mg
$163.5 2023-09-09
Life Chemicals
F6064-1614-5mg
3-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}benzonitrile
1327316-43-7
5mg
$103.5 2023-09-09
Life Chemicals
F6064-1614-20mg
3-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}benzonitrile
1327316-43-7
20mg
$148.5 2023-09-09
Life Chemicals
F6064-1614-20μmol
3-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}benzonitrile
1327316-43-7
20μmol
$118.5 2023-09-09

3-{3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylazetidine-1-carbonyl}benzonitrile 関連文献

3-{3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylazetidine-1-carbonyl}benzonitrileに関する追加情報

Introduction to Compound with CAS No. 1327316-43-7 and Product Name: 3-{3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylazetidine-1-carbonyl}benzonitrile

The compound with the CAS number 1327316-43-7 and the product name 3-{3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylazetidine-1-carbonyl}benzonitrile represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The presence of multiple heterocyclic moieties, including thiophene, oxadiazole, and azetidine, contributes to its unique chemical properties and biological activities.

Recent research in the area of heterocyclic compounds has highlighted their pivotal role in the development of novel therapeutic agents. The structural motif of 3-{3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylazetidine-1-carbonyl}benzonitrile is particularly noteworthy for its ability to interact with biological targets in a highly specific manner. This specificity is often a critical factor in the design of effective pharmaceuticals, as it minimizes off-target effects and enhances therapeutic efficacy.

The thiophen ring in this compound is a well-known pharmacophore that has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thiophen moiety into the molecular structure of this compound suggests that it may exhibit similar biological activities. Additionally, the oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable component in drug design. The combination of these heterocycles with the azetidine ring further enhances the compound's potential as a lead molecule for drug development.

Benzonitrile derivatives are another class of compounds that have shown promise in medicinal chemistry. The presence of a benzonitrile group in 3-{3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylazetidine-1-carbonyl}benzonitrile may contribute to its solubility and bioavailability, which are crucial factors for the absorption and distribution of drugs within the body. Furthermore, the carbonyl group in the molecule provides a site for further functionalization, allowing for the synthesis of analogs with tailored biological properties.

Current research trends indicate that multifunctional compounds, such as those containing multiple heterocyclic systems, are becoming increasingly important in drug discovery. The structural complexity of 3-{3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylazetidine-1-carbonyl}benzonitrile positions it as a candidate for exploring novel pharmacological pathways. Studies have shown that such compounds can exhibit synergistic effects when targeted at multiple biological pathways simultaneously.

In vitro studies have begun to elucidate the potential biological activities of this compound. Preliminary data suggest that it may possess inhibitory properties against various enzymes and receptors involved in disease processes. For instance, the interaction between the thiophen and oxadiazole moieties could potentially disrupt key signaling pathways associated with cancer cell proliferation. Additionally, the benzonitrile group may interfere with enzyme activity by competing with natural substrates or by covalently modifying target proteins.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and palladium-mediated coupling reactions, have been employed to construct the complex molecular framework efficiently. These methods not only enhance the synthetic pathway but also allow for greater control over regioselectivity and stereoselectivity.

The pharmacokinetic properties of 3-{3-3-(thiophen-2-yl)-1,2,4-oaxadiazol5 -yIazetidine-l-carbonyl}benzonitrile are also under investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its suitability as a drug candidate. Preliminary pharmacokinetic studies suggest that this compound may exhibit favorable properties such as good solubility and moderate metabolic stability.

Future research directions include exploring derivatives of this compound to improve its pharmacological profile further. By modifying specific functional groups or introducing additional heterocyclic moieties, researchers can fine-tune its biological activities to target specific diseases more effectively. Computational modeling and virtual screening techniques are being used to predict the binding affinity of these derivatives to potential drug targets.

The development of new therapeutic agents remains a cornerstone of modern medicine. Compounds like 1327316437 represent promising leads that could eventually lead to new treatments for various diseases. The interdisciplinary nature of pharmaceutical research underscores the importance of collaboration between chemists、biologists、pharmacologists,and clinicians in bringing these discoveries from bench to bedside.

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